Cas no 127511-41-5 (2-(2-fluorophenyl)methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione)

127511-41-5 structure
Nome del prodotto:2-(2-fluorophenyl)methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
2-(2-fluorophenyl)methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(2-fluorophenyl)methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
- BDBM50496457
- Z18754951
- AB00730874-01
- EN300-26867777
- 2-[(2-fluorophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
- WAY-354030
- CHEMBL3125545
- 127511-41-5
- 2-(2-fluorobenzyl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide
- AKOS000418094
-
- Inchi: 1S/C14H10FNO3S/c15-12-7-3-1-5-10(12)9-16-14(17)11-6-2-4-8-13(11)20(16,18)19/h1-8H,9H2
- Chiave InChI: SRFKAWSSVKPPFF-UHFFFAOYSA-N
- Sorrisi: S1(C2C=CC=CC=2C(N1CC1C=CC=CC=1F)=O)(=O)=O
Proprietà calcolate
- Massa esatta: 291.03654252g/mol
- Massa monoisotopica: 291.03654252g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 20
- Conta legami ruotabili: 2
- Complessità: 487
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 62.8Ų
- XLogP3: 2.2
2-(2-fluorophenyl)methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26867777-0.05g |
2-[(2-fluorophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |
127511-41-5 | 95.0% | 0.05g |
$2755.0 | 2025-03-20 |
2-(2-fluorophenyl)methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione Letteratura correlata
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
127511-41-5 (2-(2-fluorophenyl)methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione) Prodotti correlati
- 922557-93-5(2-(2H-1,3-benzodioxol-5-yl)-N-(1,3-benzothiazol-2-yl)-N-benzylacetamide)
- 1805256-51-2(2-Amino-3-bromo-5-cyano-6-(difluoromethyl)pyridine)
- 303994-82-3(2-Cyano-N-(dimethylamino)methylene-3-(4-methoxyphenyl)acrylamide)
- 932280-29-0(6-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline)
- 2098097-25-5(methyl 4-hydroxy-1-((tetrahydrofuran-2-yl)methyl)piperidine-3-carboxylate)
- 18959-32-5(Dimethyl 4,5-difluorophthalate)
- 2228883-58-5(4-({6,6-dimethylbicyclo3.1.1heptan-2-yl}oxy)piperidine)
- 1361878-25-2(2-(2,4-Dichlorophenyl)-4-hydroxy-3-(trifluoromethyl)pyridine)
- 2138173-13-2(2-(propan-2-yl)pyrazolo1,5-apyrimidine-3-sulfinic acid)
- 1795786-09-2((R)-(+)-Verapamil-d6 Hydrochloride)
Fornitori consigliati
江苏科伦多食品配料有限公司
Membro d'oro
CN Fornitore
Reagenti

Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
